molecular formula C9H11ClO2 B12505904 2-[(2-Chlorophenyl)methoxy]ethanol CAS No. 1199-30-0

2-[(2-Chlorophenyl)methoxy]ethanol

Cat. No.: B12505904
CAS No.: 1199-30-0
M. Wt: 186.63 g/mol
InChI Key: PJWBNHPIMROMAC-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)methoxy]ethanol is an organic compound with the molecular formula C9H11ClO2. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound is characterized by the presence of a chlorophenyl group attached to a methoxyethanol moiety, which imparts specific chemical reactivity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)methoxy]ethanol typically involves the reaction of 2-chlorobenzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of ethylene glycol attacks the chlorobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)methoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of 2-[(2-chlorophenyl)methoxy]acetaldehyde or 2-[(2-chlorophenyl)methoxy]acetic acid.

    Reduction: Formation of this compound or other alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Chlorophenyl)methoxy]ethanol has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various chemical intermediates and compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)methoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the chlorophenyl and methoxyethanol groups, which can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: Similar in structure but lacks the chlorophenyl group, resulting in different chemical reactivity and applications.

    2-Chlorophenol: Contains the chlorophenyl group but lacks the methoxyethanol moiety, leading to different physical and chemical properties.

    Ethylene Glycol: Lacks the chlorophenyl group and has different applications and reactivity.

Uniqueness

2-[(2-Chlorophenyl)methoxy]ethanol is unique due to the presence of both the chlorophenyl and methoxyethanol groups, which impart specific chemical reactivity and physical properties. This combination allows the compound to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

CAS No.

1199-30-0

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

2-[(2-chlorophenyl)methoxy]ethanol

InChI

InChI=1S/C9H11ClO2/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,11H,5-7H2

InChI Key

PJWBNHPIMROMAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COCCO)Cl

Origin of Product

United States

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